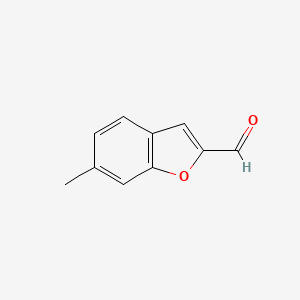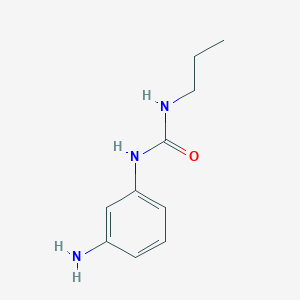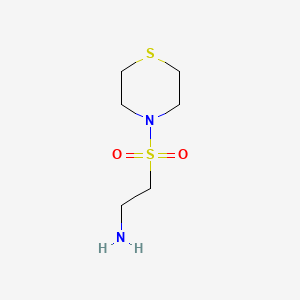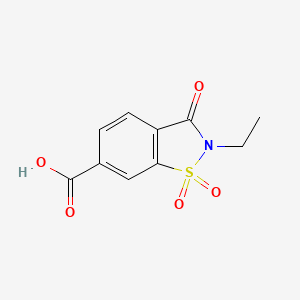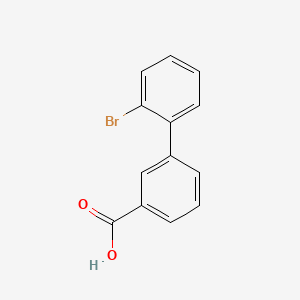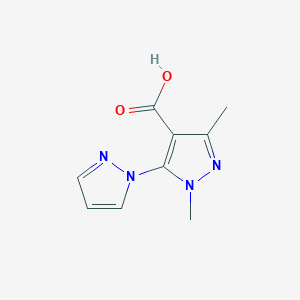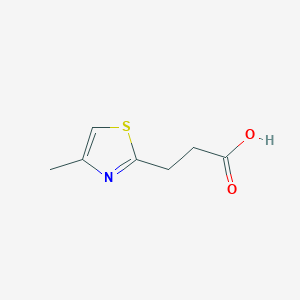![molecular formula C8H19N3S B1519052 [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea CAS No. 1038374-89-8](/img/structure/B1519052.png)
[3-(Dimethylamino)-2,2-dimethylpropyl]thiourea
説明
[3-(Dimethylamino)-2,2-dimethylpropyl]thiourea (DMDTU) is an organosulfur compound with a wide range of applications in chemical and biological research. It is a white, crystalline solid with a melting point of approximately 62°C. DMDTU has been used as a reagent in the synthesis of various organic compounds, as a catalyst in biochemical and physiological reactions, and as a stabilizing agent in laboratory experiments. It has also been used in the development of new drugs and therapies.
科学的研究の応用
Chemistry and Coordination Properties
[3-(Dimethylamino)-2,2-dimethylpropyl]thiourea and its derivatives play a significant role in coordination chemistry. They act as ligands, influencing intra- and intermolecular hydrogen-bonding interactions and coordination properties with various metals. This versatility makes them valuable in creating novel transition metal complexes with potential applications in various fields, including medicinal chemistry and analytical applications as chemosensors. Such compounds have demonstrated significant promise in high-throughput screening assays and structure–activity relationship analyses, highlighting their broad utility in interdisciplinary research areas (Saeed, Flörke, & Erben, 2014).
Medicinal and Biological Applications
Thiourea derivatives exhibit a wide range of medicinal applications, from acting as chemosensors to their involvement in pharmaceutical chemistry. Their coordination with metals like copper, silver, and gold enhances their biological activity, making them potent candidates for therapeutic applications. Moreover, thiourea compounds are studied for their roles in chemosensing, capable of detecting anions and cations in environmental and biological samples, showcasing their significance in analytical chemistry and potential for environmental monitoring and diagnostic tools (Khan, Khan, Gul, & Muhammad, 2020).
Environmental and Analytical Chemistry
Thiourea derivatives are also recognized for their environmental and analytical applications, particularly as chemosensors for detecting various pollutants. Their unique chemical structure, featuring nucleophilic S- and N- sites, allows for effective sensing of anions and neutral analytes. This capability is crucial for monitoring environmental pollutants and has implications in biological, environmental, and agricultural studies, underscoring their utility in developing sensitive, selective chemosensors (Al-Saidi & Khan, 2022).
Extraction and Processing of Metals
In the context of mineral processing and extractive metallurgy, thiourea and its derivatives have been explored as alternative leaching agents to cyanide for gold extraction. Their ability to complex with gold in acidic solutions, coupled with their environmental friendliness compared to cyanide, presents a compelling case for their application in the extraction of gold from auriferous materials. The interaction of thiourea with other minerals and its decomposition behavior in the presence of oxidants like ferric sulfate highlights the nuanced challenges and opportunities in optimizing thiourea-based leaching processes for practical applications (Li & Miller, 2006).
Safety And Hazards
将来の方向性
While specific future directions for “[3-(Dimethylamino)-2,2-dimethylpropyl]thiourea” are not available, research into similar compounds continues to be active. For instance, efficient economic high-pressure synthesis procedures for the synthesis of bis(azoles) and bis(azines) by utilizing the bis(enaminone) intermediate have been reported .
特性
IUPAC Name |
[3-(dimethylamino)-2,2-dimethylpropyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3S/c1-8(2,6-11(3)4)5-10-7(9)12/h5-6H2,1-4H3,(H3,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYPZDJSYRBASI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=S)N)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Dimethylamino)-2,2-dimethylpropyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



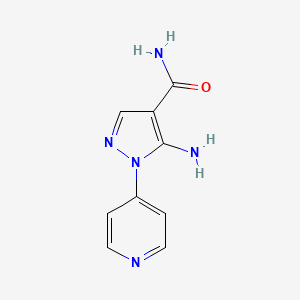
![1-[(3-Aminophenyl)methyl]piperidin-2-one](/img/structure/B1518972.png)
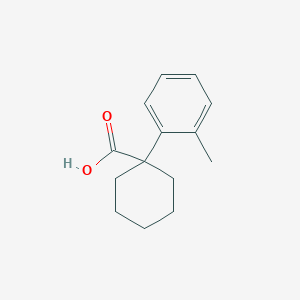
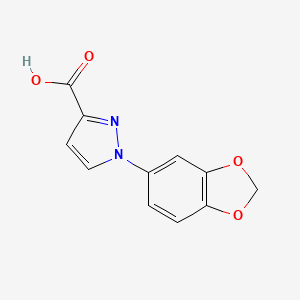


![5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1518980.png)
